molecular formula C21H16N4O4S B11614061 (7Z)-3-(1,3-benzodioxol-5-yl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(1,3-benzodioxol-5-yl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11614061
M. Wt: 420.4 g/mol
InChI Key: LAJNKUCTRBMBMA-ZCXUNETKSA-N
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Description

The compound “3-[(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE” is a complex organic molecule that features multiple functional groups, including a benzodioxole, thiazolotriazine, and indolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Thiazolotriazine Core: This step may involve the condensation of thiosemicarbazide with a suitable diketone or aldehyde, followed by cyclization.

    Indolone Formation: The indolone moiety can be synthesized through the Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.

    Purification Techniques: Employing methods such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The ketone groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Medicine

    Anticancer Agents: Investigation of its cytotoxic effects on cancer cells.

    Antimicrobial Agents: Evaluation of its activity against various pathogens.

Industry

    Materials Science: Use in the development of novel materials with unique properties.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.

    Drug Action: It may interact with cellular receptors or proteins, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds with similar benzodioxole structures.

    Thiazolotriazine Derivatives: Compounds with thiazolotriazine cores.

    Indolone Derivatives: Compounds with indolone moieties.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to simpler analogs.

Properties

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

IUPAC Name

(7Z)-3-(1,3-benzodioxol-5-yl)-7-(5-methyl-2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H16N4O4S/c1-11-2-4-14-13(6-11)17(19(26)23-14)18-20(27)25-9-24(8-22-21(25)30-18)12-3-5-15-16(7-12)29-10-28-15/h2-7H,8-10H2,1H3,(H,23,26)/b18-17-

InChI Key

LAJNKUCTRBMBMA-ZCXUNETKSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC6=C(C=C5)OCO6

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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